molecular formula C7H16N2 B1607912 2-(Piperidin-4-yl)ethanamine CAS No. 76025-62-2

2-(Piperidin-4-yl)ethanamine

Cat. No.: B1607912
CAS No.: 76025-62-2
M. Wt: 128.22 g/mol
InChI Key: PXJBCMWIAPDWAU-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethanamine is an organic compound that features a piperidine ring attached to an ethanamine group

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)ethanamine has been found to interact with several enzymes and proteins. For instance, it has been used in the synthesis of Schiff bases, which are known to inhibit pancreatic lipase . This suggests that this compound may play a role in lipid metabolism.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with other biomolecules. As a component of Schiff bases, it has been associated with antioxidant activity and potential antimicrobial properties . These properties suggest that this compound may influence cell function by modulating oxidative stress and microbial activity.

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role in the formation of Schiff bases. These compounds are known to inhibit pancreatic lipase, an enzyme crucial for the breakdown of dietary fats . This suggests that this compound may exert its effects at the molecular level by influencing lipid metabolism.

Temporal Effects in Laboratory Settings

Its stability and long-term effects on cellular function could be inferred from studies on Schiff bases, which have shown promising activity in in vitro studies .

Metabolic Pathways

Given its role in the formation of Schiff bases, it may be involved in pathways related to lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Piperidin-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 2-(piperidin-4-yl)acetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 4-piperidone with ethylamine, followed by hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of precursor compounds to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Amides and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)ethanamine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of neurotransmitter systems and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-yl)ethanamine
  • 2-(Piperidin-2-yl)ethanamine
  • N-Methyl-2-(piperidin-4-yl)ethanamine

Uniqueness

2-(Piperidin-4-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBCMWIAPDWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363730
Record name 4-Piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76025-62-2
Record name 4-Piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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